Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 3-[(3-Aminophenyl)formamido]propanamide Hydrochloride
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 3-[(3-Aminophenyl)formamido]propanamide Hydrochloride
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and targeted probe development, I frequently evaluate organic building blocks that serve as critical linchpins in drug discovery. One such high-value intermediate is 3-[(3-Aminophenyl)formamido]propanamide hydrochloride (CAS: 1258641-50-7)[1].
This whitepaper provides an in-depth analysis of its structural rationale, physical properties, and field-proven protocols for its integration into complex synthetic workflows. By bridging the gap between fundamental chemical properties and advanced applications (such as the synthesis of Proteolysis Targeting Chimeras, or PROTACs), this guide is designed to serve as a definitive resource for drug development professionals.
Section 1: Structural Architecture and Pharmacophore Mapping
The utility of 3-[(3-Aminophenyl)formamido]propanamide hydrochloride lies in its dual-functionality. It is a derivative of [2], a foundational inhibitor of Poly(ADP-ribose) polymerase (PARP)[3]. PARP enzymes are critical for DNA damage repair, and their inhibition is a highly validated strategy in oncology, particularly for inducing synthetic lethality in BRCA-mutated cancers[4].
The molecular architecture can be deconstructed into three functional domains:
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The Benzamide Core (Target Binder): The benzamide moiety mimics the nicotinamide group of NAD+, acting as a competitive inhibitor in the catalytic domain of PARP1/2. The carbonyl oxygen and primary amide nitrogen serve as essential hydrogen bond acceptors and donors to the Gly863 and Ser904 residues in the PARP active site.
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The Propanamide Extension (Solvent Vector): In structure-based drug design (SBDD), extending a molecule into the solvent-exposed region allows for the attachment of linkers without disrupting primary binding affinity. The propanamide tail acts as this vector, making it an ideal scaffold for affinity probes.
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The Hydrochloride Salt (Stability Enhancer): Formulating this building block as an HCl salt prevents the premature oxidation of the electron-rich aniline ring and significantly enhances its solubility in polar solvents.
Quantitative Physical and Chemical Properties
The following table summarizes the field-verified quantitative data for this compound[1],[5]:
| Property | Value | Structural / Operational Significance |
| Chemical Name | 3-[(3-Aminophenyl)formamido]propanamide hydrochloride | IUPAC standard nomenclature. |
| CAS Number | 1258641-50-7 | Unique identifier for procurement and QC. |
| Molecular Formula | C₁₀H₁₃N₃O₂ · HCl | Confirms the presence of the salt form. |
| Molecular Weight | 243.69 g/mol (Salt); 207.23 g/mol (Free Base) | Critical for precise stoichiometric calculations. |
| Appearance | Off-white to pale yellow solid | Color shifts to dark brown indicate aniline oxidation. |
| Solubility | Soluble in DMSO, DMF, and H₂O | HCl salt ensures rapid dissolution in polar aprotic media. |
| Storage Conditions | -20°C (Long-term), protect from light/moisture | Prevents ambient hydrolysis of the terminal amide. |
Section 2: Analytical Characterization Protocols
To ensure the integrity of downstream syntheses, rigorous Quality Control (QC) is mandatory. The following LC-MS protocol is designed as a self-validating system to confirm both the identity and purity (≥95%) of the building block.
Protocol 2.1: Liquid Chromatography-Mass Spectrometry (LC-MS) Validation
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Objective: Verify the exact mass of the free base and assess chromatographic purity.
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Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 LC-MS grade H₂O/Acetonitrile (MeCN) containing 0.1% Formic Acid (FA).
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Causality: The HCl salt readily dissociates in aqueous media. The addition of 0.1% FA establishes a consistent acidic environment, ensuring complete protonation of the aniline and amide nitrogens. This maximizes the ionization efficiency for positive electrospray ionization (ESI+), yielding a robust [M+H]⁺ signal.
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Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40°C. Execute a linear gradient from 5% to 95% MeCN (0.1% FA) over 3.0 minutes at a flow rate of 0.6 mL/min.
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Causality: The molecule possesses moderate polarity due to the dual amide motifs and the primary amine. Starting at a highly aqueous composition (5% MeCN) prevents premature elution in the void volume, ensuring sharp peak shape. The elevated column temperature (40°C) reduces solvent viscosity, maintaining optimal backpressure.
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Step 3: Detection and Self-Validation
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Action: Monitor UV absorbance at 254 nm and acquire MS data in ESI+ mode (scan range m/z 100–500).
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Causality: The benzamide chromophore exhibits strong π-π* transitions, making 254 nm the optimal wavelength for UV quantification. The system is self-validating: a single sharp UV peak must perfectly co-elute with an extracted ion chromatogram (XIC) peak at m/z 208.1 (corresponding to the exact mass of the free base, 207.1 Da + 1.0 Da proton).
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Section 3: Synthetic Utility – Workflow for Bifunctional Chimeras
In modern chemical biology, 3-[(3-Aminophenyl)formamido]propanamide hydrochloride is frequently utilized as a precursor to synthesize PARP-targeting PROTACs or fluorescent probes. The primary aniline serves as an excellent nucleophile for amide coupling.
Protocol 3.1: Amide Coupling via HATU Activation
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Objective: Couple the aniline group of the building block to a carboxylic acid-bearing ligand (e.g., an E3 ligase binder).
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Step 1: Electrophile Activation
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Action: In an oven-dried 4 mL glass vial under nitrogen, dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in 1.0 mL of anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir at 25°C for 10 minutes.
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Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior kinetics in forming the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The 10-minute pre-activation is critical; it ensures complete conversion of the acid to the active ester before the amine is introduced. The excess DIPEA serves a dual purpose: it drives the activation and neutralizes the HCl salt of the incoming building block.
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Step 2: Nucleophilic Amidation
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Action: Add 1.0 equivalent of 3-[(3-Aminophenyl)formamido]propanamide hydrochloride to the activated mixture. Stir continuously at 25°C for 2–4 hours. Monitor reaction progression via LC-MS.
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Causality: The aniline nitrogen is a sterically unhindered but electronically moderate nucleophile. By introducing it only after the active ester is fully formed, we prevent the primary amide on the propanamide tail from competing as a nucleophile. The reaction is self-validating: it is deemed complete when the m/z 208.1 peak of the starting material is entirely consumed in the LC-MS trace.
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Step 3: Reaction Quench and Isolation
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Action: Dilute the reaction mixture with 5 mL of Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (3 × 5 mL) and brine (1 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality: This liquid-liquid extraction acts as a built-in purification step. DMF and the water-soluble byproducts of HATU (e.g., tetramethylurea) partition into the aqueous phase, while the neutralized, less polar bifunctional chimera remains in the organic phase, yielding crude material suitable for downstream preparative HPLC.
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Section 4: Workflow Visualization
The logical progression of integrating this building block into a drug discovery pipeline is mapped below.
Workflow for generating bifunctional chimeras using the 3-aminobenzamide scaffold.
References
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Title: 3-Aminobenzamide Source: Wikipedia URL: [Link]
